molecular formula C11H10ClN3O B11877007 5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol

5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol

Cat. No.: B11877007
M. Wt: 235.67 g/mol
InChI Key: HVMFBRQDAFODKO-UHFFFAOYSA-N
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Description

5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol typically involves the reaction of 2-chloropyrimidine with 2-methylphenol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the phenol derivative, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenol moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

5-[(2-chloropyrimidin-4-yl)amino]-2-methylphenol

InChI

InChI=1S/C11H10ClN3O/c1-7-2-3-8(6-9(7)16)14-10-4-5-13-11(12)15-10/h2-6,16H,1H3,(H,13,14,15)

InChI Key

HVMFBRQDAFODKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC=C2)Cl)O

Origin of Product

United States

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